N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-tert-butylbenzohydrazide
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Overview
Description
N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE typically involves the condensation of 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde with 4-(tert-butyl)benzohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents due to its benzothiazole moiety, which is known for its biological activity.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-HYDROXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE
- N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-ETHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE
Uniqueness
N’~1~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-(TERT-BUTYL)BENZOHYDRAZIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, such as hydroxyl or ethoxy groups .
Properties
Molecular Formula |
C27H27N3O2S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[(E)-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-tert-butylbenzamide |
InChI |
InChI=1S/C27H27N3O2S2/c1-27(2,3)21-12-10-19(11-13-21)25(31)30-28-16-18-9-14-23(32-4)20(15-18)17-33-26-29-22-7-5-6-8-24(22)34-26/h5-16H,17H2,1-4H3,(H,30,31)/b28-16+ |
InChI Key |
ZFZWERIYYNKYJS-LQKURTRISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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